molecular formula C18H19N B1303065 4-(Diphenylmethylene)piperidine CAS No. 50706-57-5

4-(Diphenylmethylene)piperidine

Cat. No. B1303065
CAS RN: 50706-57-5
M. Wt: 249.3 g/mol
InChI Key: UNPKOFGAQOEDMF-UHFFFAOYSA-N
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Description

The compound 4-(Diphenylmethylene)piperidine is a chemical structure that is part of a broader class of organic compounds featuring a piperidine ring substituted with a diphenylmethylene group. This structure is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The piperidine moiety is a common feature in many pharmaceutical agents, and the diphenylmethylene group can contribute to the lipophilicity and binding characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves various condensation reactions. For instance, N-substituted-4-(cyanophenylmethylene)piperidines were synthesized through the condensation of N-substituted-4-piperidones with benzyl nitriles . Similarly, α,α-Diphenyl-4-piperidinemethanol, a related compound, was synthesized from 4-piperidinecarboxylic acid through a series of reactions including esterification, benzylation, Grignard reaction, and de-benzylation, achieving an overall yield of 80.85% . These methods indicate that the synthesis of 4-(Diphenylmethylene)piperidine would likely involve multi-step organic reactions with careful control of reaction conditions to ensure high yield and purity.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of compounds closely related to 4-(Diphenylmethylene)piperidine. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol shows that the piperidine ring adopts a chair conformation, which is a common and stable conformation for six-membered nitrogen-containing heterocycles . The geometry around substituent atoms such as sulfur in sulfonyl-substituted derivatives is often distorted from a regular tetrahedron .

Chemical Reactions Analysis

The reactivity of the piperidine ring and its substituted derivatives can be influenced by the presence of various functional groups. Although specific reactions of 4-(Diphenylmethylene)piperidine are not detailed in the provided papers, the presence of the diphenylmethylene group could potentially affect the electron density and steric hindrance around the piperidine ring, influencing its reactivity in nucleophilic and electrophilic reactions. The NMR spectral study of related compounds suggests that long-range proton-proton coupling is possible, indicating that the piperidine ring can participate in complex chemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Diphenylmethylene)piperidine derivatives can be inferred from spectroscopic data. NMR spectroscopy provides insights into the electronic environment of the protons in the molecule, as seen in the study of N-substituted-4-(cyanophenylmethylene)piperidines, where spectral evidence indicated non-bonded interactions affecting the conformation and chemical shifts . The vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide, a structurally related compound, were recorded using Fourier-Transform Infrared and Raman spectroscopy, and the vibrational wavenumbers were computed, which are crucial for understanding the bonding and functional groups present in the molecule .

Scientific Research Applications

  • Antiviral Applications

    • Scientific Field : Virology
    • Summary of Application : Piperidine derivatives have been found to have antiviral properties . They can inhibit the replication of various types of viruses.
    • Methods of Application : The specific methods of application or experimental procedures vary depending on the type of virus and the specific piperidine derivative being used .
    • Results or Outcomes : While the specific results or outcomes are not provided in the source, the general outcome is the inhibition of viral replication .
  • Antimalarial Applications

    • Scientific Field : Parasitology
    • Summary of Application : Some piperidine derivatives have been found to have antimalarial properties . They can inhibit the growth of Plasmodium parasites, which cause malaria.
    • Methods of Application : The specific methods of application or experimental procedures vary depending on the specific piperidine derivative being used and the stage of the Plasmodium parasite’s life cycle that is being targeted .
    • Results or Outcomes : While the specific results or outcomes are not provided in the source, the general outcome is the inhibition of Plasmodium growth .
  • Antimicrobial Applications

    • Scientific Field : Microbiology
    • Summary of Application : Piperidine derivatives have been found to have antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi.
    • Methods of Application : The specific methods of application or experimental procedures vary depending on the type of microorganism and the specific piperidine derivative being used .
    • Results or Outcomes : While the specific results or outcomes are not provided in the source, the general outcome is the inhibition of microbial growth .
  • Anti-Inflammatory Applications

    • Scientific Field : Immunology
    • Summary of Application : Piperidine derivatives have been found to have anti-inflammatory properties . They can inhibit the inflammatory response in various types of cells.
    • Methods of Application : The specific methods of application or experimental procedures vary depending on the type of cell and the specific piperidine derivative being used .
    • Results or Outcomes : While the specific results or outcomes are not provided in the source, the general outcome is the inhibition of the inflammatory response .
  • Antihypertensive Applications

    • Scientific Field : Cardiology
    • Summary of Application : Piperidine derivatives have been found to have antihypertensive properties . They can help in the management of high blood pressure.
    • Methods of Application : The specific methods of application or experimental procedures vary depending on the specific piperidine derivative being used .
    • Results or Outcomes : While the specific results or outcomes are not provided in the source, the general outcome is the management of high blood pressure .
  • Analgesic Applications

    • Scientific Field : Anesthesiology
    • Summary of Application : Piperidine derivatives have been found to have analgesic properties . They can help in the management of pain.
    • Methods of Application : The specific methods of application or experimental procedures vary depending on the specific piperidine derivative being used .
    • Results or Outcomes : While the specific results or outcomes are not provided in the source, the general outcome is the management of pain .
  • Anti-Alzheimer Applications

    • Scientific Field : Neurology
    • Summary of Application : Piperidine derivatives have been found to have anti-Alzheimer properties . They can help in the management of Alzheimer’s disease

Safety And Hazards

While specific safety and hazard information for 4-(Diphenylmethylene)piperidine was not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .

Future Directions

Piperidines, including 4-(Diphenylmethylene)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

4-benzhydrylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPKOFGAQOEDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376291
Record name 4-(diphenylmethylene)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diphenylmethylene)piperidine

CAS RN

50706-57-5
Record name 4-(diphenylmethylene)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (15.85 g, 396 mmol) in water (30 mL) was added to the carbamate 1-ethoxycarbonyl 4-(diphenylmethylidene)piperidine 19 (11.47 g, 35.7 mmol) dissolved in ethanol (150 mL). The mixture was heated at reflux overnight. The reaction mixture was cooled to room temperature was then partitioned between water (100 mL) and ethyl acetate (150 mL). The mixture was stirred to dissolve the solid and the layers were separated. The organic layer was washed with brine (100 mL) and the separate aqueous layers were extracted with ethyl acetate (100 mL). The combined organic layers were dried with Na2SO4, filtered, and concentrated. The yellow oil was dried by high vacuum to give 6.7 g (75%) of 20 as a yellow-white waxy solid. 1H NMR was used to confirm the structure of the product. (Amine 22 was similarly prepared.)
Quantity
15.85 g
Type
reactant
Reaction Step One
Name
carbamate 1-ethoxycarbonyl 4-(diphenylmethylidene)piperidine
Quantity
11.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JM Grisar, KR Hickey, DR Meyer… - Journal of Medicinal …, 1968 - ACS Publications
In 1956, Lyle and co-workers2 3reported an attempt to effect oxotropic allylic rearrangement of 1-methyl-, a-diphenyl-l, 2, 3, 6-tetrahydro-4-pyridinemethanol (2) an-alogous to that …
Number of citations: 4 pubs.acs.org
M YAMATO, K HASHIGAKI, K HIRAMATSU… - Chemical and …, 1983 - jstage.jst.go.jp
Several l-alkyl-4-piperidylidene analogs were synthesized and tested for inhibitory activity on the compound 48/80-induced release of histamine from mast cells. 4-(4-lso-…
Number of citations: 8 www.jstage.jst.go.jp
MQ Zhang, Y Wada, F Sato… - Journal of medicinal …, 1995 - ACS Publications
A series of novel chromone derivatives, inwhich the chromone moiety is connected to a (diphenylmethylene)-,(diphenylmethyl)-, or (diphenylmethoxy) piperidine via an alkyloxy spacer, …
Number of citations: 34 pubs.acs.org
GK Mittapalli, D Vellucci, J Yang, M Toussaint… - Bioorganic & medicinal …, 2012 - Elsevier
Highly potent and selective small molecule neuropeptide Y Y2 receptor antagonists are reported. The systematic SAR exploration of a hit molecule N-(4-ethoxyphenyl)-4-[hydroxy(…
Number of citations: 21 www.sciencedirect.com
DR Langley, S Roy Kimura… - Proteins: Structure …, 2015 - Wiley Online Library
HIV‐1 gp120 undergoes multiple conformational changes both before and after binding to the host CD4 receptor. BMS‐626529 is an attachment inhibitor (AI) in clinical development (…
Number of citations: 61 onlinelibrary.wiley.com
AM Ismaiel, K Arruda, M Teitler… - Journal of medicinal …, 1995 - ACS Publications
Ketanserin (1) is a fairly selective 5-HT2 antagonist that binds both at 5-HT2A and 5-HT2C receptors. A previous structure-affinity relationship study revealed that thestructure of the …
Number of citations: 51 pubs.acs.org
J Lee, SU Kang, JO Lim, HK Choi, M Jin, A Toth… - Bioorganic & medicinal …, 2004 - Elsevier
… The reaction of N-Boc ethyl isonipecotate (69) with phenyl Grignard and subsequent elimination provided 4-diphenylmethylene piperidine (71), which was hydrogenated to give 4-…
Number of citations: 50 www.sciencedirect.com
JW Hulshof, P Casarosa, WMPB Menge… - Journal of medicinal …, 2005 - ACS Publications
US28 is a human cytomegalovirus (HCMV) encoded G-protein-coupled receptor that signals in a constitutively active manner. Recently, we identified 1 {5-(4-(4-chlorophenyl)-4-…
Number of citations: 50 pubs.acs.org
G Cignarella, E Testa - Journal of Medicinal Chemistry, 1968 - ACS Publications
Discussion The biological data available here are somewhat, puzzling. Bauer andLasala1 state that theoretically the most promising homologous series is the one in which the aspirin …
Number of citations: 7 pubs.acs.org
JZ Long, X Jin, A Adibekian, W Li… - Journal of medicinal …, 2010 - ACS Publications
Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are two enzymes from the serine hydrolase superfamily that degrade the endocannabinoids 2-…
Number of citations: 75 pubs.acs.org

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